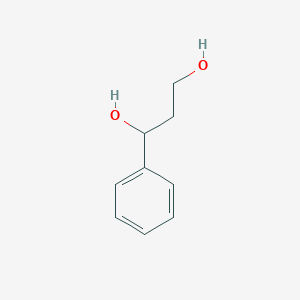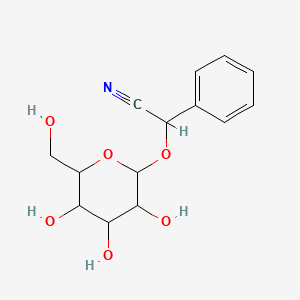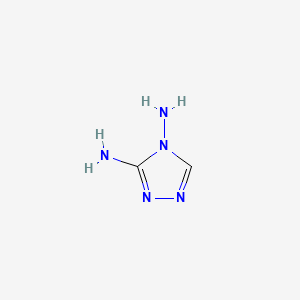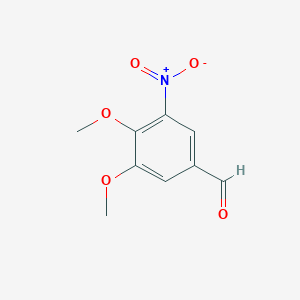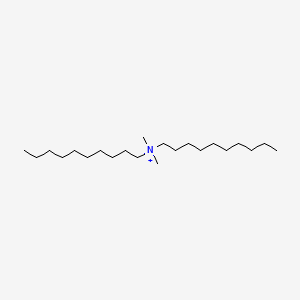
Didecyldimethylammonium
Übersicht
Beschreibung
Didecyldimethylammonium chloride is a quaternary ammonium compound widely recognized for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
First Method
-
Second Method
Industrial Production Methods
Industrial production typically follows the second method due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Didecyldimethylammonium chloride can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Conditions: These reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include hydroxide, alkoxide, or amine derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, didecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology
In biological research, it is employed as a disinfectant and antiseptic, particularly in laboratory settings to maintain sterile conditions.
Medicine
Medically, it is used in disinfectants for surgical instruments, endoscopes, and surfaces in healthcare facilities. It is also used in formulations for skin antiseptics and wound care.
Industry
Industrially, this compound chloride is used in water treatment, particularly in cooling towers and oilfield injection waters, to control microbial growth. It is also used in the textile industry as a mothproofing agent and in the formulation of cleaning products .
Wirkmechanismus
Didecyldimethylammonium chloride exerts its effects by disrupting the lipid bilayers of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption prevents microbial growth and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.
Cetyltrimethylammonium bromide: Similar in structure but with a single long alkyl chain.
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar properties but different applications.
Uniqueness
Didecyldimethylammonium chloride is unique due to its dual decyl chains, which provide a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its broad-spectrum activity against bacteria and fungi makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
20256-56-8 |
|---|---|
Molekularformel |
C22H48N+ |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium |
InChI |
InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1 |
InChI-Schlüssel |
JGFDZZLUDWMUQH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |
Andere CAS-Nummern |
20256-56-8 |
Verwandte CAS-Nummern |
2390-68-3 (bromide) 7173-51-5 (chloride) 7173-51-5 (chloride salt/solvate) |
Synonyme |
Bardac 22 deciquam 222 didecyldimethylammonium didecyldimethylammonium bromide didecyldimethylammonium chloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
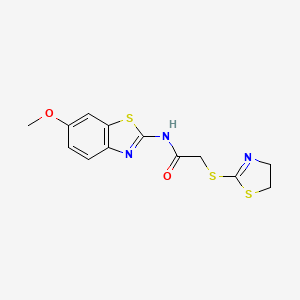
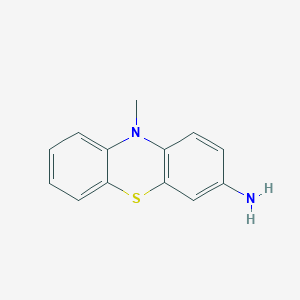

![3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide](/img/structure/B1205246.png)
